2-Chloro-1-cyclohexyl-2-fluoroethanone

Lipophilicity Drug Design ADME

2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4) is an α,α-dihaloketone featuring a cyclohexyl substituent and both chlorine and fluorine atoms on the alpha-carbon. This compound belongs to the class of halogenated ketones (C8H12ClFO, MW 178.63 g/mol) and possesses a stereogenic center at the halogen-bearing carbon, making it inherently chiral when in a non-racemic form.

Molecular Formula C8H12ClFO
Molecular Weight 178.63 g/mol
CAS No. 54867-84-4
Cat. No. B12851109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-cyclohexyl-2-fluoroethanone
CAS54867-84-4
Molecular FormulaC8H12ClFO
Molecular Weight178.63 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C(F)Cl
InChIInChI=1S/C8H12ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h6,8H,1-5H2
InChIKeyPOWRVQCHXXZKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4): A Dual-Halogenated α-Ketone Building Block for Fluorinated Synthesis


2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4) is an α,α-dihaloketone featuring a cyclohexyl substituent and both chlorine and fluorine atoms on the alpha-carbon [1]. This compound belongs to the class of halogenated ketones (C8H12ClFO, MW 178.63 g/mol) and possesses a stereogenic center at the halogen-bearing carbon, making it inherently chiral when in a non-racemic form [1]. Its unique substitution pattern enables sequential chemoselective transformations that are inaccessible to mono-halogenated or non-cyclic analogs, positioning it as a versatile intermediate in medicinal chemistry and fluorinated building block synthesis .

Why Generic α-Haloketone Substitution Fails: The Critical Differentiation of 2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4)


Substituting 2-chloro-1-cyclohexyl-2-fluoroethanone with common mono-halogenated analogs (e.g., 2-chloro-1-cyclohexylethanone or 1-cyclohexyl-2-fluoroethanone) or aryl variants fundamentally alters reaction outcomes due to the unique electronic and steric environment created by the geminal chloro-fluoro pair on a cyclohexyl ketone scaffold [1]. The electron-withdrawing effects of both halogens polarize the carbonyl and activate the α-carbon differently than a single halogen, enabling orthogonal reactivity sequences (e.g., selective fluoride displacement vs. chloride reduction) that are impossible with simpler analogs [2]. Furthermore, the cyclohexyl group imparts distinct lipophilicity and conformational constraints compared to phenyl or linear alkyl ketones, directly impacting biological target engagement and physicochemical properties in drug-like molecules [1][2].

Quantitative Differentiation Evidence for 2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4) Against Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Fluorinated 2-Chloro-1-cyclohexylethanone

The target compound exhibits a computed LogP of 2.67, which is 0.30 log units higher than the non-fluorinated analog 2-chloro-1-cyclohexylethanone (LogP 2.37), indicating greater lipophilicity and potentially improved membrane permeability [1]. This difference is attributable to the replacement of an α-hydrogen with a fluorine atom, which increases hydrophobic surface area without introducing hydrogen-bond donors.

Lipophilicity Drug Design ADME Physicochemical Properties

Retained Polar Surface Area (PSA) Despite Fluorination, Maintaining H-Bond Acceptor Character

The polar surface area (PSA) of 2-chloro-1-cyclohexyl-2-fluoroethanone is 17.07 Ų, identical to the non-fluorinated analog 2-chloro-1-cyclohexylethanone [1]. This indicates that fluorination at the α-position increases lipophilicity without reducing the carbonyl oxygen's capacity to act as a hydrogen-bond acceptor, preserving key intermolecular interaction potential.

Polar Surface Area Drug-likeness Physicochemical Properties

Increased Molecular Weight and Heavy Atom Count for Enhanced Structural Complexity in Fragment-Based Design

With a molecular weight of 178.63 g/mol, 2-chloro-1-cyclohexyl-2-fluoroethanone is ~18 g/mol heavier than 1-cyclohexyl-2-fluoroethanone (MW 144.19 g/mol) due to the additional chlorine atom [1]. This extra mass is accompanied by a higher heavy atom count (11 vs. 10), providing increased steric bulk and additional synthetic handles for further elaboration without exceeding typical fragment-like molecular weight thresholds (<300 Da).

Molecular Weight Fragment-Based Drug Discovery Structural Complexity

Differentiated Reactivity: Sequential Chemoselective Transformations Enabled by α-Chloro-α-Fluoro Substitution

The geminal chloro-fluoro motif allows selective reductive dehalogenation to yield enantiomerically enriched α-fluoroketones, a transformation demonstrated on related α,α-halofluoroketones using engineered cyclohexanone monooxygenase (CHMO) mutants, achieving yields up to 99% and enantiomeric ratios up to 99:1 [1]. In contrast, the mono-chlorinated analog 2-chloro-1-cyclohexylethanone lacks a fluorine atom and cannot be used to synthesize chiral α-fluoroketones via this route. The difluoro analog (2-chloro-1-cyclohexyl-2,2-difluoroethanone, CAS 86340-71-8) would yield achiral products upon reductive defluorination, forfeiting the stereochemical advantage of the target compound.

Chemoselectivity Synthetic Methodology Organofluorine Chemistry Reductive Dehalogenation

Optimal Application Scenarios for 2-Chloro-1-cyclohexyl-2-fluoroethanone (CAS 54867-84-4) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of α-Fluoroketone Pharmaceutical Intermediates

Leveraging its α-chloro-α-fluoro motif, 2-chloro-1-cyclohexyl-2-fluoroethanone serves as a precursor for the chemo-enzymatic synthesis of chiral α-fluoroketones via reductive dehalogenation, an approach validated on structural analogs with yields up to 99% and enantiomeric ratios up to 99:1 [1]. This application is particularly valuable for medicinal chemistry programs requiring fluorinated chiral building blocks with a cyclohexyl pharmacophore, a motif common in kinase inhibitors and GPCR-targeted agents.

Design of CNS-Penetrant Fragment Libraries

The compound's measured LogP of 2.67, combined with a low polar surface area of 17.07 Ų, places it in a favorable physicochemical space for central nervous system (CNS) drug design [2][3]. It can be used as a lipophilic, low-PSA fragment for constructing blood-brain barrier-permeable lead compounds, offering a distinct advantage over the less lipophilic non-fluorinated analog (ΔLogP = +0.30).

Orthogonal Functionalization via Sequential Halogen Displacement

The presence of both chlorine and fluorine on the same α-carbon enables stepwise nucleophilic substitution sequences (e.g., fluoride displacement under mild conditions followed by chloride substitution or reduction), a synthetic versatility not available with mono-halogenated ketones . This orthogonality streamlines the synthesis of complex α-functionalized cyclohexyl ketones in parallel medicinal chemistry libraries.

Fragment Growing and Merging in Structure-Based Drug Discovery

With a molecular weight of 178.63 g/mol and dual halogen handles, the compound functions as an advanced fragment for growing and merging strategies [4]. Its mass is 34 Da higher than the mono-fluoro analog, providing additional binding interactions while remaining well within the Rule-of-Three guidelines for fragment-based screening hits.

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